molecular formula C12H20Cl2N4O7P2S B13422685 Cocarboxylase hydrochloride CAS No. 23883-45-6

Cocarboxylase hydrochloride

Cat. No.: B13422685
CAS No.: 23883-45-6
M. Wt: 497.2 g/mol
InChI Key: QTOYIDGNARHVRO-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of cocarboxylase hydrochloride involves the synthesis of thiamine pyrophosphate, which is then converted into its hydrochloride salt. One method includes concentrating the water solution containing cocarboxylase and adding hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

In industrial settings, the purification of this compound for injections involves several steps to ensure the removal of pyrogens and other impurities. Activated charcoal is often used to adsorb pyrogens, and the solution is then filtered and sterilized .

Chemical Reactions Analysis

Types of Reactions

Cocarboxylase hydrochloride undergoes several types of reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Properties

CAS No.

23883-45-6

Molecular Formula

C12H20Cl2N4O7P2S

Molecular Weight

497.2 g/mol

IUPAC Name

2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl phosphono hydrogen phosphate;chloride;hydrochloride

InChI

InChI=1S/C12H18N4O7P2S.2ClH/c1-8-11(3-4-22-25(20,21)23-24(17,18)19)26-7-16(8)6-10-5-14-9(2)15-12(10)13;;/h5,7H,3-4,6H2,1-2H3,(H4-,13,14,15,17,18,19,20,21);2*1H

InChI Key

QTOYIDGNARHVRO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)(O)OP(=O)(O)O.Cl.[Cl-]

Origin of Product

United States

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